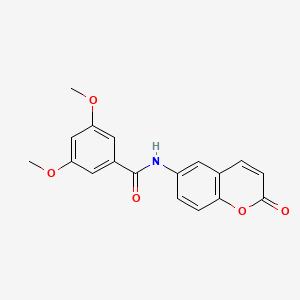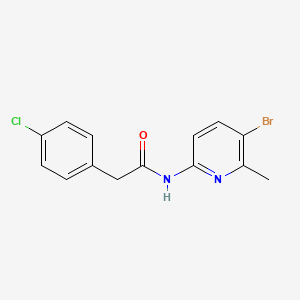
N-(4-methoxybenzyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-1-naphthylurea, also known as MNBA, is a synthetic compound that belongs to the family of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-N'-1-naphthylurea varies depending on the disease and target molecule. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. This compound also inhibits the activity of matrix metalloproteinases by blocking the ERK1/2 and JNK signaling pathways. In diabetes, this compound activates AMPK by increasing the AMP/ATP ratio and promoting the phosphorylation of AMPK. AMPK activation leads to increased glucose uptake in skeletal muscle and improved glucose tolerance. In inflammation, this compound blocks the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell growth and induces apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. This compound also inhibits the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In diabetes, this compound improves glucose tolerance and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. This compound has also been shown to have antioxidant and anti-inflammatory effects in various tissues, such as liver, kidney, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-N'-1-naphthylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. This compound has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong scientific basis for further research. However, this compound also has some limitations for lab experiments. It has low solubility in water, which limits its application in aqueous systems. This compound also has potential toxicity and side effects, which require careful evaluation and monitoring in animal and human studies.
Orientations Futures
N-(4-methoxybenzyl)-N'-1-naphthylurea has great potential for further research and development in various fields. In cancer research, this compound can be further optimized for its potency and selectivity against different types of cancer cells. This compound can also be combined with other anticancer agents to enhance their synergistic effects. In diabetes research, this compound can be further studied for its long-term effects on glucose metabolism and insulin sensitivity in animal and human studies. This compound can also be tested in combination with other antidiabetic agents to improve their efficacy and safety. In inflammation research, this compound can be further investigated for its effects on different types of inflammatory diseases, such as arthritis, colitis, and asthma. This compound can also be tested in combination with other anti-inflammatory agents to enhance their therapeutic effects.
Méthodes De Synthèse
N-(4-methoxybenzyl)-N'-1-naphthylurea can be synthesized through a multi-step reaction starting from 1-naphthylamine and 4-methoxybenzaldehyde. The first step involves the condensation of 1-naphthylamine and 4-methoxybenzaldehyde in the presence of a catalyst to form N-(4-methoxybenzyl)-1-naphthylamine. The second step involves the reaction of N-(4-methoxybenzyl)-1-naphthylamine with phosgene to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-1-naphthylurea has been studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake in skeletal muscle. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-11-9-14(10-12-16)13-20-19(22)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZXKGIQCSTMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)



![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)

